N-(4-butoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide
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Description
N-(4-butoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analysis
Azomethine derivatives of related carboxamides are synthesized as potential biologically active compounds. A study by Chiriapkin, Kodonidi, and Larsky (2021) discusses the targeted synthesis and analysis of such compounds, emphasizing their potential in medical chemistry and pharmaceutical science due to their cytostatic effect (Chiriapkin, Kodonidi, & Larsky, 2021).
Antimicrobial and Antitubercular Properties
Research by Talupur, Satheesh, and Chandrasekhar (2021) explores the antimicrobial evaluation and docking studies of carboxamide derivatives, indicating their significance in developing treatments for microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Ring-Expansion Reactions
A study on the functionalized azetidines, a related compound class, demonstrates their synthesis through ring-expansion reactions. This research by Suraj and Swamy (2022) highlights the relevance of such compounds in organic chemistry and potential pharmaceutical applications (Suraj & Swamy, 2022).
Analgesic Activity
A related compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, was studied by Nie et al. (2020) for its analgesic activity, emphasizing the importance of such compounds in pain management research (Nie et al., 2020).
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-2-3-12-29-17-10-8-15(9-11-17)23-22(28)24-13-16(14-24)25-20(26)18-6-4-5-7-19(18)21(25)27/h4-5,8-11,16,18-19H,2-3,6-7,12-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSCWYNJBRMXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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